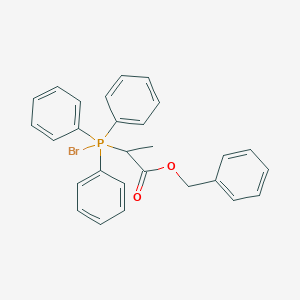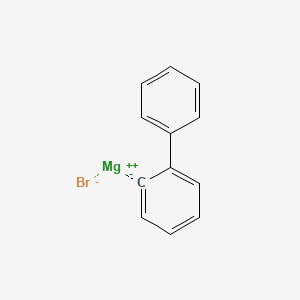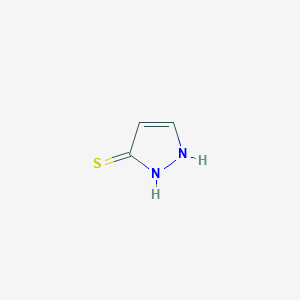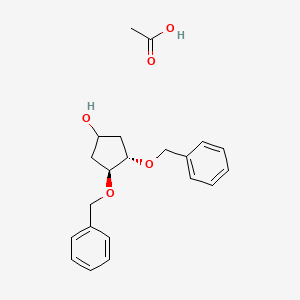![molecular formula C7H10O B3286287 (1r,6s)-Bicyclo[4.1.0]heptan-2-one CAS No. 82334-95-0](/img/structure/B3286287.png)
(1r,6s)-Bicyclo[4.1.0]heptan-2-one
Descripción general
Descripción
(1r,6s)-Bicyclo[4.1.0]heptan-2-one, also known as norbornanone, is a bicyclic organic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. Norbornanone is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
(1r,6s)-Bicyclo[4.1.0]heptan-2-one and its analogs have been studied for their inhibitory activities against α-galactosidase enzymes. Notably, the 1R,6S-amine derivative demonstrated significant inhibitory effects on the glycosyl hydrolase family GH27 enzyme found in coffee beans, characterized by a Ki value of 0.541 µM. However, its binding to the GH36 E. coli α-galactosidase was much weaker. The different binding interactions of these compounds with various α-galactosidases highlight their potential for selective enzyme inhibition (Wang & Bennet, 2007).
Chemical Synthesis and Properties
The synthesis and chemical properties of Bicyclo[4.1.0]heptan derivatives, including this compound, have been explored in various studies. These compounds have been generated through different synthetic routes and studied for their unique chemical reactions and properties. For instance, Bicyclo[4.1.0]hept-1,6-ene, closely related to this compound, has been synthesized and observed to undergo reactions like dimerization and oxidation, offering insights into the compound's reactivity and potential applications in synthetic chemistry (Billups et al., 1996).
Photochemical Reaction Mechanisms
The photochemical reaction mechanisms of compounds like Bicyclo[4.1.0] heptane have been studied to understand their behavior under light-induced conditions. Such research helps in elucidating the pathways and products formed during photochemical reactions, which is crucial for applications in photochemistry and material science. The investigation of these mechanisms can provide valuable insights into the stability and reactivity of these compounds under different conditions (Wang & Ye, 2006).
Structural and Theoretical Studies
Structural and theoretical studies of Bicyclo[4.1.0]heptane and its derivatives have been conducted to understand their molecular geometry and electronic properties. These studies, often involving techniques like electron diffraction, microwave spectroscopy, and ab initio calculations, provide foundational knowledge of the compound's structure, which is essential for designing new materials and understanding their interactions in various chemical contexts (Shen, Mastryukov & Boggs, 1995).
Propiedades
IUPAC Name |
(1R,6S)-bicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINFRRXNDRBHMD-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H]2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-](/img/structure/B3286226.png)


![1-[4-(Phenylamino)phenylamino]-2-ethylhexane](/img/structure/B3286254.png)





![1-[(3-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3286295.png)


